molecular formula C14H9F3O3 B3031697 3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid CAS No. 62806-37-5

3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid

Cat. No.: B3031697
CAS No.: 62806-37-5
M. Wt: 282.21 g/mol
InChI Key: OKBNJJZCIKXUFE-UHFFFAOYSA-N
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Description

3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid is a high-purity chemical compound designed for research and development applications. This furan-acrylic acid derivative features a trifluoromethylphenyl substituent, a structural motif often associated with desirable physicochemical properties for probing biological systems and optimizing material characteristics. Compounds within this structural class, particularly those featuring a furan-acrylic acid core, have demonstrated significant research value in medicinal chemistry. Specifically, closely related structural analogs have been identified as potent EP2 receptor agonists in patent literature, highlighting the potential of this chemotype in receptor-targeted research and therapeutic development . The molecule's architecture, incorporating both hydrogen bond donor/acceptor sites and aromatic systems, makes it a versatile intermediate for constructing more complex molecular entities. Its synthesis from furan-carbaldehydes and malonic acid derivatives, followed by functionalization, places it within a broader family of 3-(furan-2-yl)propenoic acids known to be precursors for hydroarylation reactions and other transformations under acidic conditions . This compound is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-3-1-2-9(8-10)12-6-4-11(20-12)5-7-13(18)19/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBNJJZCIKXUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353086
Record name 3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62806-37-5
Record name 3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde and compounds containing active methyl or methylene groups, such as methyl 2-cyanoacetate, malononitrile, and acetophenone . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Knoevenagel condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group and other substituents on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups onto the phenyl ring or the furan ring.

Scientific Research Applications

3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and chemical properties are influenced by substituent positions, heterocyclic systems, and functional groups. Below is a detailed comparison with analogs:

Positional Isomers and Substituent Effects

3-[5-[2-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic Acid
  • Structure : Differs in the trifluoromethyl group’s position (2- vs. 3- on the phenyl ring).
(Z)-2-Cyano-3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic Acid
  • Structure: Incorporates a cyano group (C≡N) at the α-position of the acrylic acid.
  • Impact: The electron-withdrawing cyano group increases acidity (pKa ~1.5–2.0) compared to the parent compound (pKa ~3.5–4.0). This enhances reactivity in nucleophilic additions .

Heterocyclic System Modifications

3-(5-Phenyl-2-furyl)propanoic Acid (CAS 3465-61-0)
  • Structure : Replaces the trifluoromethylphenyl group with a simple phenyl ring.
  • Impact : Reduced lipophilicity (LogP ~2.1 vs. ~3.5 for the trifluoromethyl analog) and weaker electron-withdrawing effects, diminishing interactions with hydrophobic targets .
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid
  • Structure : Substitutes furan with oxazole and introduces difluorophenyl.
  • Impact : The oxazole’s nitrogen enhances polarity, improving solubility (aqueous solubility ~15 mg/mL vs. ~5 mg/mL for the furan-based compound). This may favor pharmacokinetics in drug design .

Functional Group Derivatives

3-Amino-3-[5-(3-Trifluoromethylphenyl)-furan-2-yl]-propionamide
  • Structure: Replaces the carboxylic acid with an amide and adds an amino group.
3-(2-Trifluoromethylphenyl)propionic Acid
  • Structure : Lacks the furan ring, simplifying the structure.
  • Impact : Lower molecular weight (218.17 vs. 294.22) and reduced aromatic stacking capacity, leading to weaker binding in biological assays .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW LogP Aqueous Solubility (mg/mL) Key Feature(s)
Target Compound C₁₄H₉F₃O₃ 294.22 3.5 ~5 3-(Trifluoromethyl)phenyl, furan
(Z)-2-Cyano Derivative C₁₅H₇F₃N₂O₃ 320.22 2.8 ~2 α-Cyano group
3-(5-Phenyl-2-furyl)propanoic Acid C₁₃H₁₂O₃ 216.23 2.1 ~10 Phenyl substituent
3-[5-(2,4-Difluorophenyl)-oxazol-2-yl]propanoic Acid C₁₂H₉F₂NO₃ 253.20 2.5 ~15 Oxazole ring

Biological Activity

Overview

3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid (CAS No. 62806-37-5) is an organic compound notable for its complex structure, which includes a trifluoromethyl group, a phenyl ring, and a furan moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₄H₉F₃O₃
Molecular Weight282.215 g/mol
CAS Number62806-37-5
LogP4.063

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to its unique structural features. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways related to inflammation and neuroprotection.

Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like effects of compounds structurally related to this compound. For instance, a related compound demonstrated significant modulation of serotonergic systems in animal models, suggesting potential applicability in treating major depressive disorder (MDD) .

Anti-inflammatory Properties

Research indicates that similar compounds may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This could make them candidates for treating conditions characterized by chronic inflammation.

Case Studies

  • Study on Antidepressant Effects :
    • Objective : Evaluate the antidepressant-like effect of a related compound.
    • Method : Male Swiss mice were administered varying doses (1-50 mg/kg) followed by behavioral tests (Forced Swimming Test and Tail Suspension Test).
    • Results : The compound exhibited significant antidepressant-like effects, particularly through the modulation of the serotonergic system .
  • Inflammation Model :
    • Objective : Assess anti-inflammatory properties in vitro.
    • Method : Human immune cells were treated with the compound and stimulated with lipopolysaccharides (LPS).
    • Results : A marked reduction in pro-inflammatory cytokine production was observed, indicating potential therapeutic benefits in inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the Knoevenagel condensation reaction, which is crucial for developing derivatives with enhanced biological activity .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethyl-containing compounds, such as:

CompoundBiological Activity
2-(Trifluoromethyl)propenoic acidAntimicrobial
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehydePrecursor for synthetic pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid derivatives (e.g., 5-(trifluoromethyl)furan-2-boronic acid) to introduce the trifluoromethylphenyl-furan moiety . Subsequent condensation with acrylic acid derivatives under acidic catalysis (e.g., BF₃·Et₂O) facilitates the formation of the α,β-unsaturated carboxylic acid backbone . Purification typically involves recrystallization (mp data in ) or preparative HPLC .

Q. How is the compound characterized for structural confirmation?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For stereochemical analysis, X-ray crystallography (as applied to similar furan derivatives in ) or circular dichroism (CD) can resolve geometric isomers (e.g., E vs. Z configurations) . Infrared (IR) spectroscopy confirms carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodology : The compound’s solubility is pH-dependent due to the carboxylic acid group. Dimethyl sulfoxide (DMSO) is suitable for stock solutions, while aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) are used for biological testing. Solubility parameters (logP) can be predicted via computational tools (e.g., DFT-B3LYP/6-31G* in ) . Experimental validation via UV-Vis spectroscopy is recommended .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Methodology : The electron-withdrawing trifluoromethyl group stabilizes the furan ring via inductive effects, altering the compound’s redox potential. Cyclic voltammetry (CV) and Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) quantify these effects . Comparative studies with non-fluorinated analogs (e.g., ) reveal enhanced metabolic stability in pharmacokinetic assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Discrepancies may arise from impurities (e.g., regioisomers in ) or assay conditions. High-purity batches (>98% by HPLC) should be used . Dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) validate target engagement. Meta-analyses of CAS RN-specific data (e.g., cross-referencing and ) clarify structure-activity relationships .

Q. Can computational models predict metabolic pathways or toxicity?

  • Methodology : Molecular docking (e.g., CYP450 isoforms) and quantitative structure-activity relationship (QSAR) models identify potential metabolites. Tools like EPA DSSTox () assess toxicity profiles. In vitro microsomal stability assays (e.g., liver S9 fractions) validate predictions .

Q. How is the compound stabilized against photodegradation in formulation studies?

  • Methodology : Accelerated stability studies under UV light (ICH Q1B guidelines) monitor degradation. Antioxidants (e.g., BHT) or lyophilization in amber vials mitigate oxidation. LC-MS/MS identifies degradation products (e.g., decarboxylated derivatives) .

Key Notes

  • Avoid commercial sources like benchchem.com ; instead, prioritize CAS RN cross-referencing (e.g., : CAS 223127-47-7) .
  • For stereochemical analysis, combine experimental (X-ray) and computational (DFT) data .
  • Toxicity assessments should align with EPA DSSTox protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Reactant of Route 2
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3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid

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